5-Chloro-3-(oxan-4-yl)-1,2,4-oxadiazole is a heterocyclic compound characterized by the presence of an oxadiazole ring, which features a chlorine atom and an oxan-4-yl substituent. The compound falls under the category of oxadiazoles, a class of compounds known for their diverse biological activities and applications in medicinal chemistry, agriculture, and material science.
The compound is cataloged in various chemical databases, including PubChem and BenchChem, where it is recognized by its unique identifiers such as the CAS number 1247575-59-2.
5-Chloro-3-(oxan-4-yl)-1,2,4-oxadiazole belongs to the family of oxadiazoles, specifically classified as an aromatic heterocyclic compound due to the presence of nitrogen atoms in its ring structure. This classification highlights its potential reactivity and biological significance.
The synthesis of 5-chloro-3-(oxan-4-yl)-1,2,4-oxadiazole typically involves cyclization reactions. One prevalent method includes the reaction of amidoxime derivatives with carboxylic acid derivatives under acidic or basic conditions to form the oxadiazole ring.
A common synthetic route involves:
Industrial production may utilize continuous flow reactors to enhance efficiency and purity during synthesis.
The molecular formula for 5-chloro-3-(oxan-4-yl)-1,2,4-oxadiazole is C7H9ClN2O. Its structure consists of:
Key structural data includes:
5-Chloro-3-(oxan-4-yl)-1,2,4-oxadiazole can participate in several types of chemical reactions:
From these reactions, notable products include:
The mechanism of action for 5-chloro-3-(oxan-4-yl)-1,2,4-oxadiazole primarily involves its interaction with specific biological targets:
This dual functionality makes it a versatile candidate for both pharmaceutical and agricultural applications.
While specific physical properties such as density and boiling point are not extensively documented, typical characteristics for similar compounds include:
Chemical properties include:
5-Chloro-3-(oxan-4-yl)-1,2,4-oxadiazole has shown promise in various scientific fields:
This compound exemplifies the multifaceted nature of heterocyclic compounds in contemporary research and application domains.
1,2,4-Oxadiazoles represent a privileged class of five-membered heterocyclic compounds characterized by a ring structure containing one oxygen and two nitrogen atoms. This unique arrangement confers distinct electronic properties and remarkable metabolic stability compared to common bioisosteric replacements like esters or amides. The scaffold's versatility allows for diverse substitution patterns at the C3 and C5 positions, enabling fine-tuning of physicochemical properties and biological interactions. Its significance in medicinal chemistry stems from its presence in numerous pharmacologically active molecules targeting a wide spectrum of diseases, ranging from infectious diseases to CNS disorders and metabolic conditions. The inherent stability of the 1,2,4-oxadiazole ring, even under harsh conditions like concentrated sulfuric acid, further enhances its utility as a robust core structure in drug design [1] [3].
The 1,2,4-oxadiazole ring system has emerged as a critical pharmacophore in modern drug discovery due to its multifaceted advantages. Primarily, it serves as an effective bioisostere for ester and amide functionalities. This bioisosteric replacement is particularly valuable when the inherent instability of esters or amides (e.g., susceptibility to enzymatic hydrolysis) limits the pharmacokinetic profile of drug candidates. By mimicking the spatial and electronic characteristics while offering superior resistance to metabolic degradation, the 1,2,4-oxadiazole moiety enhances drug-like properties [1] [5].
The scaffold demonstrates an exceptionally broad spectrum of biological activities. Research over the past decades has identified 1,2,4-oxadiazole derivatives exhibiting potent anticancer, anti-inflammatory, antiviral, antibacterial, antifungal, antidepressant, anticonvulsant, antiangiogenic, analgesic, anti-insomnia, anti-oedema, antiparasitic, and anti-Alzheimer properties. Furthermore, they act as inhibitors against crucial enzymes like Human Deacetylase Sirtuin 2 (HDSirt2), Carbonic Anhydrase (CA), Histone Deacetylase (HDAC), Rearranged during Transfection (RET) kinase, Penicillin-Binding Protein (PBP2a), cyclooxygenases (COX-1 and COX-2), and butyrylcholinesterase (BChE), and modulate receptors such as σ1, σ2, orexin, kappa opioid (KOR), and estradiol (ER) receptors [1] [7].
This versatility is exemplified by several commercially available drugs incorporating the 1,2,4-oxadiazole nucleus, including:
The scaffold's importance is further highlighted by its rare occurrence in natural products, such as the cytotoxic indole alkaloids Phidianidine A and B isolated from the sea slug Phidiana militaris, and quisqualic acid, a plant-derived metabotropic glutamate receptor agonist [1]. Scientific interest in the biological applications of 1,2,4-oxadiazoles has surged dramatically, doubling in the last fifteen years [1]. Table 1 lists key 1,2,4-oxadiazole derivatives with established pharmacological roles.
Table 1: Selected Biologically Active 1,2,4-Oxadiazole Derivatives
Compound Name | Core Structure/Substituents | Primary Biological Activity | Source/Ref |
---|---|---|---|
Oxolamine | Specific 1,2,4-oxadiazole substitution | Cough suppressant | [1] |
Ataluren (PTC124) | Specific 1,2,4-oxadiazole substitution | Treatment of Duchenne muscular dystrophy (nonsense mutation read-through) | [1] [5] |
Pleconaril | Specific 1,2,4-oxadiazole substitution | Antiviral (Picornavirus inhibitor) | [1] |
Fasiplon | Specific 1,2,4-oxadiazole substitution | Anxiolytic (nonbenzodiazepine) | [1] |
Phidianidine A & B | Natural products with 1,2,4-oxadiazole | Cytotoxic, PTP1B & CXCR4 modulation | [1] [3] |
JC01 | 3,4-(Methylenedioxy)-cinnamyl derivative | Anti-inflammatory (NF-κB inhibitor) | [7] |
Dual FXR Antagonist/PXR Agonists | 3-(2-Naphthyl)-5-(4-piperidyl) derivatives | Metabolic & inflammatory disorders | [9] |
5-chloro-3-(oxan-4-yl)-1,2,4-oxadiazole | Chloro at C5, tetrahydropyranyl at C3 | Key synthetic intermediate/Biological evaluation | [2] |
5u & 5v Derivatives (BMC Chem) | 1,2,4-oxadiazole linked to trifluoromethyl pyridine | Antibacterial (Xanthomonas oryzae) | [8] |
2-(3-m-toluyl-1,2,4-oxadiazol-5-yl)-3,4-(methylenedioxy)-cinnamyl | m-Toluyl at C3, cinnamyl linker | Antibacterial (Staphylococcus aureus) | [10] |
The journey of 1,2,4-oxadiazoles in chemistry and pharmacology began in 1884 with the pioneering synthesis by Tiemann and Krüger, who initially classified the heterocycle as "azoxime" or "furo[ab1]diazole" [1] [3] [7]. Despite this early discovery, the heterocycle remained largely unexplored for nearly 80 years. Significant scientific interest was ignited only in the mid-20th century when researchers observed its intriguing photochemical rearrangements into other heterocyclic systems [1] [7].
Biological activity studies commenced in the early 1940s, marking the entry of 1,2,4-oxadiazoles into pharmacological research. This foundational work paved the way for a landmark achievement: the introduction of Oxolamine in the 1960s. Marketed as a cough suppressant, Oxolamine holds the distinction of being the First-In-Class commercial drug incorporating the 1,2,4-oxadiazole ring, validating its potential as a viable drug scaffold [1] [7].
The subsequent 40 years (c. 1980s onwards) witnessed an explosion of research focused on this heterocycle. Medicinal chemists systematically explored diverse substitution patterns, leading to the discovery and synthesis of a vast library of compounds exhibiting the wide range of biological activities previously mentioned. This period established the 1,2,4-oxadiazole core as a versatile and valuable template in drug design. The early 21st century brought another milestone with the isolation of Phidianidine A and B (2011) from the marine mollusk Phidiana militaris. These natural products, featuring an indole-fused 1,2,4-oxadiazole structure, demonstrated significant cytotoxic activity and receptor binding properties, further stimulating interest in the scaffold's natural occurrence and therapeutic potential [1] [3].
Synthetic methodologies have evolved considerably since Tiemann and Krüger's initial approach (using amidoximes and acyl chlorides). Key advancements include:
Table 2: Evolution of Key Synthetic Methods for 1,2,4-Oxadiazoles
Era | Synthetic Approach | Key Features/Advantages | Limitations/Challenges | Relevance to Target Compound |
---|---|---|---|---|
1884 (Tiemann & Krüger) | Amidoximes + Acyl Chlorides (Melt) | Original method | Low yields, long time, difficult purification, by-products | Basis for later amidoxime-acylating agent routes |
Mid-Late 20th C | Amidoximes + Esters (Reflux, K2CO3, Toluene) | Good yields (50-95%), easier work-up | Moderate reaction times (~12h) | Standard route for 3,5-disubstituted derivatives |
Late 20th/Early 21st C | Amidoximes + Carboxylic Acids + Activators (e.g., T3P, TBTU, EDC) | Excellent yields (87-97%), shorter times (0.5-6h), easier work-up | Cost of some activating agents (e.g., T3P) | High-yielding route for diverse acid inputs |
21st C (Green Focus) | Amidoximes + Carboxylic Acids (H2O, Reflux, Catalyst-Free) | Organic solvent-free, aqueous medium, catalyst-free | Variable yields (35-93%), moderate time (12h) | Environmentally benign option |
21st C (Efficiency) | Vilsmeier Reagent-Mediated (Amidoximes + Acids) | One-pot, good-excellent yields (61-93%), easy purification | Requires handling Vilsmeier reagent | Efficient one-pot synthesis |
21st C (Efficiency) | Super Base-Mediated (NaOH/DMSO, RT, One-Pot) | Room temperature, one-pot, simple conditions | Scope limitations? | RT synthesis of 3,5-disubstituted oxadiazoles |
21st C (Speed) | Microwave (MW) Assisted Synthesis | Dramatically reduced time (e.g., 5 min), moderate yields (34-50%) | Requires specialized equipment | Rapid synthesis of complex derivatives (e.g., cinnamyl) [10] |
The trajectory of 1,2,4-oxadiazole research continues its upward trend, driven by ongoing discoveries of novel biological activities, refinements in synthetic strategies (particularly green and efficient methods), and the exploration of complex natural product-inspired architectures. Table 3 provides a chronological overview of key milestones.
Table 3: Historical Milestones in 1,2,4-Oxadiazole Research
Year | Milestone | Significance |
---|---|---|
1884 | First synthesis by Tiemann and Krüger [1] [3] [7] | Discovery of the 1,2,4-oxadiazole heterocycle (initially named azoxime/furodiazole) |
Early 1940s | Commencement of biological activity studies [1] [7] | Initiation of pharmacological exploration of the scaffold |
1960s | Introduction of Oxolamine [1] [7] | First commercial drug containing 1,2,4-oxadiazole (cough suppressant) |
1980s-2000s | Explosion of research on biological activities [1] | Identification of vast spectrum of pharmacological properties (anticancer, anti-inflammatory, CNS etc.) |
2000-Present | Rise of 1,3,4-oxadiazole focus (comparison) [3] [7] | Contextualized 1,2,4-oxadiazole properties relative to isomers |
2011 | Isolation of Phidianidine A & B [1] [3] | Discovery of first natural products containing 1,2,4-oxadiazole (cytotoxic) |
2010s-Present | Development of advanced synthetic methods (MW, One-Pot, Green) [7] [10] | Enabled faster, more efficient, and sustainable library synthesis |
2020s | Identification of dual FXR antagonist/PXR agonists [9] | Expansion into novel therapeutic areas (metabolic/inflammatory diseases) |
2020s | Exploration of agrochemical applications (e.g., antibacterial 5u, 5v) [8] | Diversification beyond human medicine |
The biological profile of 1,2,4-oxadiazole derivatives is profoundly influenced by the nature of substituents at the C3 and C5 positions. Strategic functionalization allows medicinal chemists to modulate key parameters such as lipophilicity (LogP/D), electronic distribution, hydrogen bonding capacity, molecular conformation, and steric bulk, thereby optimizing interactions with biological targets and improving drug-like properties. Two particularly relevant substituents in the context of 5-chloro-3-(oxan-4-yl)-1,2,4-oxadiazole are the chloro group (-Cl) at C5 and the oxan-4-yl group (tetrahydropyran-4-yl) at C3.
Table 4: Physicochemical Profile of 5-chloro-3-(oxan-4-yl)-1,2,4-oxadiazole
Property | Value/Description | Source/Notes |
---|---|---|
CAS Registry Number | 1247575-59-2 | Unique chemical identifier [2] |
Systematic IUPAC Name | 5-chloro-3-(oxan-4-yl)-1,2,4-oxadiazole | Standard nomenclature [2] |
Molecular Formula | C7H9ClN2O2 | Elemental composition [2] |
Molecular Weight | 188.61 g/mol | Calculated mass [2] |
Appearance | Liquid | Physical state at room temperature [2] |
Storage Conditions | -10 °C | Recommended storage temperature [2] |
XLogP3 | ~1.8 (Estimated) | Predicted partition coefficient (octanol/water) |
Hydrogen Bond Acceptors | 3 (2x N, 1x O in oxadiazole + 1x O in oxane) | Count of N and O atoms |
Hydrogen Bond Donors | 0 | No O-H or N-H groups |
Rotatable Bond Count | 1 (C3-Oxane bond) | Bond allowing molecular flexibility |
Topological Polar Surface Area (TPSA) | ~40 Ų (Estimated) | Related to membrane permeability |
InChI Key | MGSBCWXQZBBVAQ-UHFFFAOYSA-N | Standard hashed identifier [2] |
SMILES | C1COCCC1C2=NOC(=N2)Cl | Linear molecular descriptor [2] |
Hazard Statements (GHS) | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | Safety indicators [2] |
The synergistic combination of the electron-withdrawing chloro group at C5 and the three-dimensionally defined, moderately lipophilic hydrogen bond acceptor oxan-4-yl group at C3 creates a unique pharmacophoric signature in 5-chloro-3-(oxan-4-yl)-1,2,4-oxadiazole. This specific substitution pattern likely contributes to:
Table 5: Bioactivity of Selected 1,2,4-Oxadiazole Derivatives Highlighting Substituent Roles
CAS No.: 12005-75-3
CAS No.: 54429-80-0
CAS No.: 463-82-1
CAS No.:
CAS No.: 51040-17-6